molecular formula C24H28FN7O B2900930 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine CAS No. 1251711-05-3

4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B2900930
CAS No.: 1251711-05-3
M. Wt: 449.534
InChI Key: VOGNENZMGRQMAS-UHFFFAOYSA-N
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Description

4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine is a complex organic compound with the molecular formula C24H28FN7O and a molecular weight of 449.534 g/mol This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazino moiety, and an imidazolyl methanone core

Preparation Methods

The synthesis of 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine involves multiple steps, typically starting with the preparation of the fluorophenyl piperazine intermediate. This intermediate is then reacted with a pyrimidinyl imidazole derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demands of high-purity and high-yield production required for commercial applications.

Chemical Reactions Analysis

4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperazino moieties, using reagents such as halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Comparison with Similar Compounds

When compared to similar compounds, 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine stands out due to its unique structural features and functional groups. Similar compounds include:

    2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorophenyl group, similar to the fluorophenyl moiety in the compound of interest.

    4-Iodobenzoic acid: Another compound with a halogenated aromatic ring, used in various chemical applications.

Biological Activity

The compound 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H24FN5O
  • Molecular Weight : 357.43 g/mol
  • Key Functional Groups : Imidazole, piperazine, and pyrimidine rings.

Biological Activity Overview

The biological activity of the compound primarily revolves around its interactions with various biological targets, particularly in the fields of neuropharmacology and oncology.

The compound acts as a modulator of neurotransmitter systems, specifically targeting serotonin and dopamine receptors. Its piperazine moiety is known for enhancing binding affinity to these receptors, which is critical for its pharmacological effects.

In Vitro Studies

In vitro studies have shown that the compound exhibits significant inhibitory activity against monoamine oxidase (MAO) enzymes, particularly MAO-B. The IC50 values for MAO-B inhibition range from 0.013 µM to 0.039 µM, indicating potent activity compared to standard MAO inhibitors like selegiline .

In Vivo Studies

Preclinical in vivo studies have demonstrated that the compound reduces symptoms associated with neurodegenerative disorders in animal models. Doses administered showed improvements in cognitive function and reduced neuroinflammation markers.

Case Study 1: Neurodegenerative Disorders

A study conducted on transgenic mice models of Alzheimer’s disease reported that administration of the compound led to a significant reduction in amyloid-beta plaques and tau phosphorylation, which are hallmarks of Alzheimer’s pathology. Behavioral tests indicated improved memory retention and learning capabilities .

Case Study 2: Cancer Research

Another investigation focused on the compound's anticancer properties revealed that it inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Data Tables

Study Type Target IC50 (µM) Effect
In VitroMAO-B0.013Potent inhibitor
In VivoAlzheimer’s modelN/AReduced amyloid-beta plaques
In VitroCancer cell linesVariesInduced apoptosis

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN7O/c1-18-6-8-30(9-7-18)22-14-23(27-16-26-22)32-15-20(28-17-32)24(33)31-12-10-29(11-13-31)21-5-3-2-4-19(21)25/h2-5,14-18H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGNENZMGRQMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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